molecular formula C16H14N2O4 B11953444 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide

Cat. No.: B11953444
M. Wt: 298.29 g/mol
InChI Key: SOHFVLBRWVCXMR-RQZCQDPDSA-N
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Description

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzodioxole ring, a phenoxy group, and a hydrazide linkage, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-phenoxyacetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the phenoxy group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism by which N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The benzodioxole ring and hydrazide linkage are thought to play crucial roles in its activity, potentially involving hydrogen bonding and hydrophobic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-cyanoacetohydrazide
  • N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-chlorobenzohydrazide
  • N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-propanamine

Uniqueness

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both the benzodioxole and phenoxy groups allows for diverse interactions and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-phenoxyacetamide

InChI

InChI=1S/C16H14N2O4/c19-16(10-20-13-4-2-1-3-5-13)18-17-9-12-6-7-14-15(8-12)22-11-21-14/h1-9H,10-11H2,(H,18,19)/b17-9+

InChI Key

SOHFVLBRWVCXMR-RQZCQDPDSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)COC3=CC=CC=C3

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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